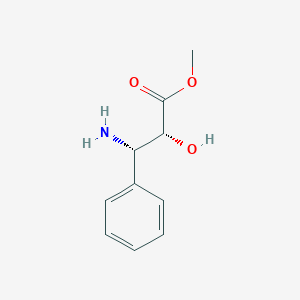

(2R,3S)-3-Phenylisoserine methyl ester

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436431 | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131968-74-6 | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-3-Phenylisoserine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r,3s 3 Phenylisoserine Methyl Ester

Strategies for Diastereoselective and Enantioselective Synthesis

The precise control of stereochemistry at the C2 and C3 positions is paramount in the synthesis of (2R,3S)-3-phenylisoserine methyl ester. Researchers have explored various strategies to achieve high diastereoselectivity and enantioselectivity, including classical resolution techniques and more modern asymmetric catalytic methods.

Resolution of Racemic Threo-3-Phenylisoserine Amide

One of the well-established methods for obtaining the desired (2R,3S) isomer is through the resolution of a racemic mixture of threo-3-phenylisoserine amide. This approach leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their differential solubility.

The resolution of racemic threo-3-phenylisoserine amide can be effectively achieved using enantiomerically pure organic acids. Among these, (+)-tartaric acid and (-)-dibenzoyltartaric acid have proven to be particularly effective resolving agents. organic-chemistry.orggoogle.com The process involves the reaction of the racemic amide with the chiral acid in a suitable solvent, such as ethanol (B145695), to form a mixture of diastereomeric salts. organic-chemistry.org

Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution. For instance, when using (-)-dibenzoyltartaric acid, the salt of (2R,3S)-3-phenylisoserine amide with the acid is formed and can be isolated through filtration. google.com The selection of the appropriate chiral acid and solvent system is crucial for achieving high resolution efficiency.

Table 1: Chiral Resolving Agents for Racemic Threo-3-Phenylisoserine Amide

| Resolving Agent | Target Diastereomeric Salt |

|---|---|

| (+)-Tartaric Acid | Diastereomeric salt of (2R,3S)-3-phenylisoserine amide |

Following the separation of the desired diastereomeric salt, the next step involves the recovery of the enantiomerically pure (2R,3S)-3-phenylisoserine amide. This is typically accomplished by treating the salt with a base to neutralize the chiral acid, allowing for the isolation of the free amide.

The recovered (2R,3S)-3-phenylisoserine amide is then converted to the target methyl ester. This transformation is generally carried out by treatment with a strong inorganic acid, such as hydrochloric acid, in a protic solvent like methanol (B129727). organic-chemistry.orggoogle.com This step facilitates the hydrolysis of the amide and subsequent esterification to yield this compound. organic-chemistry.org The final product can then be isolated, often as a salt like the acetate (B1210297) salt, in high enantiomeric and chromatographic purity. organic-chemistry.org

Stereoselective Approaches from Chiral Precursors

An alternative to the resolution of racemic mixtures is the use of stereoselective synthetic routes that start from readily available chiral molecules (the chiral pool) or employ asymmetric catalysts to control the stereochemical outcome of the reaction.

A notable stereoselective route to (2R,3S)-3-phenylisoserine derivatives involves the use of optically active phenylglycidic acid as a key intermediate. The synthesis begins with the resolution of racemic cis-phenylglycidic acid. This can be achieved by forming diastereomeric salts with a chiral amine, such as D-(+)-ephedrine. google.com Fractional crystallization of these salts allows for the isolation of the desired cis-(2R,3S)-3-phenylglycidic acid salt.

Subsequent acidic treatment of the resolved salt liberates the optically active cis-(2R,3S)-3-phenylglycidic acid. This chiral epoxide can then be subjected to ammonolysis, where treatment with ammonia (B1221849) opens the epoxide ring to produce (2R,3S)-3-phenylisoserine. google.com The final step involves the esterification of the carboxylic acid to afford the desired this compound.

Beyond the use of phenylglycidic acid, other chiral pool and asymmetric catalytic strategies have been explored for the synthesis of (2R,3S)-3-phenylisoserine and its derivatives. These methods offer elegant and often more efficient alternatives to classical resolution.

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation (AA) of olefins provides a powerful tool for the direct synthesis of vicinal amino alcohols. researchgate.netrsc.org By applying this methodology to cinnamate (B1238496) esters, it is possible to synthesize phenylisoserine (B1258129) derivatives with high enantioselectivity. The regioselectivity of the reaction, which determines whether the amino group is introduced at the α or β position, can be controlled by the choice of the chiral ligand. organic-chemistry.org For instance, the use of certain cinchona alkaloid-derived ligands can favor the formation of the desired 3-amino-2-hydroxy (isoserine) regioisomer. organic-chemistry.orgscripps.edu

Asymmetric Hydrogenation: Another potent asymmetric catalytic method is the hydrogenation of prochiral precursors. This can involve the asymmetric reduction of α-amino-β-keto esters or related unsaturated compounds using chiral transition metal catalysts. researchgate.netwikipedia.org For example, the asymmetric hydrogenation of a suitable precursor can furnish the protected (2R,3S)-3-phenylisoserine with high diastereo- and enantioselectivity. researchgate.net Dynamic kinetic resolution, a process where a racemic starting material is converted to a single enantiomer of the product, has also been successfully applied in this context. nih.gov

Biocatalytic and Chemoenzymatic Methods: The use of enzymes offers a green and highly selective approach to chiral synthesis. Lipases have been employed in the kinetic resolution of racemic intermediates, such as 3-phenylisoserine ethyl ester, through enantioselective hydrolysis. researchgate.net Furthermore, nitrile hydrolyzing enzymes, including nitrile hydratases and nitrilases, have been investigated for the hydrolysis of side-chain precursors, providing a chemoenzymatic route to the taxol side chain. researchgate.net Microbial reduction of α-keto-β-amido esters has also been shown to produce the desired (2R,3S) diastereomer with high enantiomeric excess. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.netdokumen.pubspringerprofessional.de In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. This methodology has been applied to the asymmetric synthesis of β-amino acids and could be adapted for the synthesis of (2R,3S)-3-phenylisoserine derivatives.

Table 2: Overview of Alternative Synthetic Routes

| Method | Key Transformation | Stereocontrol |

|---|---|---|

| Asymmetric Aminohydroxylation | Vicinal addition of amino and hydroxyl groups to a C=C bond | Chiral ligand |

| Asymmetric Hydrogenation | Reduction of a prochiral C=C or C=O bond | Chiral catalyst |

| Biocatalysis/Chemoenzymatic | Enzymatic resolution or transformation | Enzyme selectivity |

Development of Industrially Scalable Synthetic Routes

The industrial-scale synthesis of enantiomerically pure this compound has faced challenges, particularly concerning the stability of intermediates and the efficiency of optical resolution. google.com One method, involving the optical resolution of cis-phenylglycidic acid, is considered problematic for industrial applications because the acid is unstable, and the resolution must be performed rapidly, which is difficult to achieve on a large scale. google.com

The key steps in this scalable process are:

Resolution of racemic threo-phenylisoserine amide using an enantiomerically pure chiral acid. google.com

Conversion of the resulting diastereomeric salt to an inorganic acid salt. google.com

Hydrolysis of the amide and subsequent esterification to form the target methyl ester, which is then crystallized as an acetate salt. google.com

Optimization of Reaction Conditions for High Enantiomeric Purity

Achieving high enantiomeric and chromatographic purity, often exceeding 99.0%, is critical for the utility of this compound in pharmaceutical synthesis. google.com This is accomplished through careful optimization of the resolution and reaction conditions.

The resolution of racemic threo-phenylisoserine amide is a pivotal step. This is preferably carried out using an enantiomerically pure acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. google.com The selection of the solvent and temperature is crucial for efficient diastereomeric salt formation and separation. The process is typically performed in ethanol at its reflux temperature to facilitate the crystallization of the desired diastereomeric salt. google.com

Subsequent steps are also optimized to preserve the stereochemical integrity of the molecule. The conversion of the resolved organic acid salt to an inorganic acid salt is performed using a strong inorganic acid. google.com The final esterification step, which converts (2R,3S)-3-phenylisoserine amide hydrochloride to the methyl ester, is conducted by treatment with gaseous hydrogen chloride (HCl) in methanol, followed by heating at reflux for several hours. google.com

Table 1: Optimized Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temperature | Outcome | Reference |

| Resolution | Racemic threo-phenylisoserine amide, (+)-Tartaric acid or (-)-Dibenzoyltartaric acid | Ethanol | Reflux | Formation of (2R,3S)-3-phenylisoserine amide tartrate salt | google.com |

| Esterification | (2R,3S)-3-Phenylisoserine amide hydrochloride, Gaseous HCl | Methanol | Reflux (approx. 3 hours) | Formation of this compound | google.com |

| Salt Formation | This compound, Acetic Acid | Ethyl Acetate / Heptane | Room Temperature | Crystallization of this compound acetate salt | google.com |

Crystallization Techniques for Enhanced Purity and Yield

Fractional crystallization is an essential technique used both for the optical resolution of intermediates and for the purification of the final product. google.com The resolution of racemic mixtures, such as threo-N-benzoyl-3-phenylisoserine acid, can be achieved by fractional crystallization with a resolving agent like S-(−)-methylbenzylamine. google.com

In the industrially preferred route starting from racemic threo-phenylisoserine amide, the diastereomeric salt formed with tartaric acid is separated and purified by crystallization. google.com After conversion to the final methyl ester, a critical purification step involves the crystallization of the product as its acetate salt. This is preferably carried out using a mixed solvent system of ethyl acetate and heptane. google.com This specific solvent mixture facilitates the formation of high-purity crystals, allowing for the isolation of this compound acetate salt with a purity greater than 99.0%. google.com

Further purification of related intermediates, such as crude (2R, 3S)-3-phenylisoserine hydrochloride, can be inefficient by crystallization alone. researchgate.net In such cases, leaching impurities with solvents like ethyl acetate and dichloromethane (B109758) has been shown to be an effective method to yield products with purities over 90%. researchgate.net

Table 2: Solvents Used in Purification and Crystallization

| Compound | Purification Method | Solvent(s) | Purity Achieved | Reference |

| This compound acetate salt | Crystallization | Ethyl acetate and Heptane | > 99.0% | google.com |

| Diastereomeric salt of (2R,3S)-3-phenylisoserine amide | Fractional Crystallization | Ethanol | High | google.com |

| Crude (2R, 3S)-3-phenylisoserine hydrochloride | Leaching | Ethyl acetate, Dichloromethane | ~91%, 90% respectively | researchgate.net |

Chemical Transformations in the Synthesis Pathway

The synthesis of this compound involves several key chemical transformations that are fundamental to constructing the target molecule with the correct stereochemistry.

Amide Hydrolysis and Esterification

Amide hydrolysis and esterification are sequential transformations in the synthesis of the target ester from its amide precursor. google.comresearchgate.net In one pathway, racemic threo-3-phenylisoserine amide is first obtained and then hydrolyzed using agents like barium hydroxide (B78521) to yield the corresponding racemic carboxylic acid. google.com In another method, the ester and acetamide (B32628) groups of methyl N-acetyl (2R,3S)-2-amino-3-hydroxy-3-phenylpropionate are hydrolyzed with 10% aqueous HCl to produce (2R,3S)-phenylisoserine hydrochloride. researchgate.net

The esterification step is typically performed after the desired enantiomer has been isolated. For instance, (2R,3S)-3-phenylisoserine amide hydrochloride is suspended in methanol and treated with gaseous HCl. google.com The mixture is then heated to reflux to drive the conversion to the methyl ester. google.com This acid-catalyzed reaction involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by methanol, ultimately leading to the formation of the ester and ammonium (B1175870) chloride.

Inversion of Configuration Strategies

Controlling the stereochemistry at the two chiral centers is paramount. Some synthetic strategies employ reactions that proceed with an inversion of configuration to set the correct stereochemistry. One such multi-step procedure starts from methyl trans-cinnamate. researchgate.net After a dihydroxylation step, the resulting diol is treated first with trimethyl orthoacetate and then with acetyl bromide (AcBr). researchgate.net The reaction with AcBr yields a bromo-derivative where the configuration at the carbon atom is inverted. researchgate.net

To achieve the final desired (2R,3S) configuration, this bromo-derivative is then treated with sodium azide (B81097) (NaN3). researchgate.net The azide group substitutes the bromine atom via an SN2 reaction, which proceeds with a second inversion of configuration, thereby reverting the stereocenter to the original orientation (re-inversion). researchgate.net Subsequent reduction of the azide group to an amine yields the precursor with the correct stereochemistry for (2R,3S)-3-Phenylisoserine. researchgate.net

Chemical Reactivity and Derivatization of 2r,3s 3 Phenylisoserine Methyl Ester

Amination Reactions and Derivatives

The primary amine functionality in (2R,3S)-3-phenylisoserine methyl ester serves as a potent nucleophilic center, readily participating in reactions to yield a variety of nitrogen-containing derivatives. These reactions are crucial for constructing more elaborate molecular structures.

A frequently employed transformation is N-acylation , where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. For instance, the reaction with benzoyl chloride in the presence of a base such as triethylamine (B128534) results in the formation of the corresponding N-benzoyl derivative. This particular reaction is significant as the resulting N-benzoyl derivative is a key intermediate in the synthesis of the potent anticancer drug, Paclitaxel. hsppharma.com This protective acylation is often a strategic step to shield the amino group during subsequent synthetic manipulations or to introduce specific moieties that can modulate the biological activity of the final product.

Another key amination process is reductive amination . This involves the condensation of the amine with an aldehyde or a ketone to form an imine, which is subsequently reduced in situ to a secondary or tertiary amine. This versatile method allows for the introduction of a broad spectrum of substituents onto the nitrogen atom. Furthermore, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis, to yield Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate. alentris.orgnih.gov

Table 1: Examples of Amination Reactions and Resulting Derivatives

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Benzoyl chloride, Triethylamine | N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester |

| This compound | Acetic anhydride (B1165640), Pyridine | N-acetyl-(2R,3S)-3-phenylisoserine methyl ester |

| This compound | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate |

Ester Transformations: Hydrolysis, Transesterification, and Amidation

The methyl ester group of this compound is amenable to several important transformations, paving the way for the synthesis of carboxylic acids, various other esters, and amides.

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, (2R,3S)-3-phenylisoserine, under basic conditions. This is often achieved using an aqueous solution of a strong base like sodium hydroxide (B78521). The resulting carboxylic acid is a valuable precursor for the synthesis of various pharmaceutical compounds. For instance, the hydrolysis of the N-acetylated methyl ester with aqueous HCl yields (2R,3S)-phenylisoserine hydrochloride. researchgate.net

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. This transformation can be useful for modifying the physicochemical properties of the molecule, such as its solubility and stability.

Amidation: The direct conversion of the methyl ester to an amide can be accomplished through reaction with an amine, a process known as aminolysis. This reaction may require elevated temperatures or catalysis to proceed efficiently. The resulting amides are a significant class of compounds with diverse applications in medicinal chemistry.

Table 2: Ester Transformation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | aq. HCl | (2R,3S)-3-Phenylisoserine |

| Transesterification | Ethanol (B145695), H⁺ or OH⁻ | (2R,3S)-3-Phenylisoserine ethyl ester |

| Amidation | Ammonia (B1221849) | (2R,3S)-3-Phenylisoserinamide |

Hydroxyl Group Functionalization

The secondary hydroxyl group in this compound provides another avenue for derivatization. Its reactivity enables the introduction of a variety of functional groups, which can significantly alter the molecule's biological and physical properties.

Esterification: The hydroxyl group can be acylated to form esters using reagents such as acid chlorides or anhydrides. This is often done to protect the hydroxyl group during other synthetic steps. For example, the hydroxyl group can be converted into its methanesulfonic derivative as part of a multi-step synthesis. google.com

Etherification: The formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent is critical to ensure selectivity and avoid unwanted side reactions with the other functional groups present in the molecule.

Table 3: Hydroxyl Group Functionalization

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Acetic anhydride, DMAP | O-acetyl-(2R,3S)-3-phenylisoserine methyl ester |

| Etherification | NaH, then CH₃I | O-methyl-(2R,3S)-3-phenylisoserine methyl ester |

| Oxidation | PCC or Dess-Martin periodinane | Methyl 2-amino-3-oxo-3-phenylpropanoate |

Reactions Involving the Phenyl Moiety

While less common than modifications to the other functional groups, the phenyl ring of this compound can also be functionalized. The aromatic ring is susceptible to electrophilic aromatic substitution reactions.

Nitration: The phenyl ring can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group at the para position of the phenyl ring due to the directing effect of the alkyl substituent. The resulting nitro derivative can serve as a precursor for other functional groups, for example, by reduction of the nitro group to an amine.

Halogenation: Electrophilic halogenation, such as bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide, can introduce a halogen atom onto the aromatic ring, generally at the para position. These halogenated derivatives are valuable intermediates for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 4: Reactions of the Phenyl Moiety

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2R,3S)-3-(4-nitrophenyl)isoserine methyl ester |

| Bromination | Br₂, FeBr₃ | (2R,3S)-3-(4-bromophenyl)isoserine methyl ester |

Applications of 2r,3s 3 Phenylisoserine Methyl Ester As a Chiral Building Block

Precursor in the Semi-Synthesis of Taxane (B156437) Derivatives

The most prominent application of (2R,3S)-3-phenylisoserine methyl ester is as a key precursor for the side chain of taxane diterpenes, a class of potent anticancer agents. nih.gov The total synthesis of these complex molecules is often commercially unviable due to low yields and numerous steps. Consequently, semi-synthetic methods, which utilize readily available precursors, are the primary route for large-scale production. This compound serves as the foundational component for constructing the C-13 side chain, which is essential for the cytotoxic activity of these drugs.

Paclitaxel, a well-known member of the taxane family, features a complex diterpenoid core (baccatin III) esterified at the C-13 hydroxyl group with an N-benzoyl-(2R,3S)-3-phenylisoserine side chain. The semi-synthesis of Paclitaxel involves the coupling of a protected baccatin (B15129273) III derivative with a suitably activated form of this side chain.

This compound is first converted into a more elaborate side-chain precursor, often a β-lactam or an oxazoline (B21484) derivative, to facilitate the esterification reaction. For instance, the amino and hydroxyl groups of the ester are typically protected before activation and coupling. The N-benzoyl group, crucial for the final drug's activity, can be introduced at various stages of the synthesis. The ester functionality of the starting material is advantageous for these chemical transformations. The stereochemistry of the (2R,3S) isomer is crucial, as other stereoisomers of the side chain lead to a significant decrease in anticancer activity.

Docetaxel is another clinically important taxane derivative that shares a similar structure to Paclitaxel but differs in the N-acyl group on the C-13 side chain. Instead of an N-benzoyl group, Docetaxel possesses an N-tert-butoxycarbonyl (Boc) group.

The synthesis of the Docetaxel side chain also heavily relies on (2R,3S)-3-phenylisoserine or its ester derivatives as the chiral starting material. researchgate.net The process involves protecting the amino group of this compound with a Boc group and the hydroxyl group with another suitable protecting group. This protected side chain is then coupled with a protected 10-deacetylbaccatin III (10-DAB) core, a more readily available precursor than baccatin III. Subsequent deprotection steps yield the final Docetaxel molecule. The use of this compound provides an efficient pathway to introduce the required side chain with the correct stereoconfiguration. nih.gov

The precise three-dimensional structure of the C-13 side chain is fundamental to the biological mechanism of taxanes, which involves the stabilization of microtubules and arrest of cell division. nih.govebrary.net X-ray crystallography studies on derivatives of this compound have been crucial in confirming the absolute stereochemistry and conformational preferences of the side chain.

For example, the crystal structure of methyl (2R,3S)-N-benzoyl-3-phenylisoserinate reveals the specific spatial arrangement of the phenyl group, the hydroxyl group, and the N-benzoyl group. google.com This structural information is vital for understanding the structure-activity relationship (SAR) of taxanes. It helps to explain why the (2R,3S) configuration is optimal for binding to tubulin and provides a basis for designing novel taxane analogs with improved efficacy or modified properties. nih.govebrary.net

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C₁₀H₁₃NO₃ | 195.21 | Core chiral building block |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | N-benzoyl-(2R,3S)-3-phenylisoserine side chain |

| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | N-tert-butoxycarbonyl-(2R,3S)-3-phenylisoserine side chain |

Utilization in the Synthesis of Other Bioactive Compounds

Beyond its pivotal role in taxane synthesis, the unique α-hydroxy-β-amino acid structure of this compound makes it a versatile chiral synthon for a range of other bioactive molecules.

(2R,3S)-3-Phenylisoserine and its derivatives can serve as precursors for the synthesis of enantiomerically pure nitrogen-containing heterocycles, particularly β-lactams (2-azetidinones). β-Lactams are not only core components of widely used antibiotics but are also valuable synthetic intermediates themselves. The conversion of this compound to a β-lactam can be achieved through intramolecular cyclization, typically involving activation of the hydroxyl group and subsequent nucleophilic attack by the nitrogen atom. This "β-lactam synthon method" provides a reliable route to chiral 3-hydroxy-4-phenyl-β-lactams, which can be further modified to create diverse molecular architectures. nih.gov

As an unnatural β-amino acid derivative, (2R,3S)-3-phenylisoserine is an attractive building block for the synthesis of peptidomimetics and other amino acid analogs. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability.

Contribution to Drug Discovery and Development Processes

This compound is a highly valuable chiral building block in pharmaceutical research and development. Its specific stereochemistry is pivotal for the synthesis of complex active pharmaceutical ingredients (APIs), most notably within the taxane family of anticancer agents. The strategic importance of this compound lies in its role as a key precursor for the side chain of these drugs, which is essential for their biological activity.

The primary contribution of this compound to drug discovery is its application in the semi-synthesis of Paclitaxel and Docetaxel, two blockbuster drugs used in chemotherapy. Paclitaxel was initially isolated from the bark of the slow-growing Pacific yew tree, making its natural supply unsustainable for widespread clinical use. google.com This scarcity prompted the development of semi-synthetic routes, which rely on the coupling of a complex diterpene core, baccatin III (or a derivative), with a synthetically prepared side chain. This compound is a critical intermediate for creating this essential side chain. google.comnih.gov

This semi-synthetic approach not only solved the supply issue but also opened avenues for creating novel analogues of taxol. nih.gov Researchers utilize this compound and its derivatives to synthesize modified side chains. By attaching these new side chains to the baccatin III core, scientists can generate a library of taxane analogues. These new compounds are then evaluated for improved efficacy, better solubility, or reduced side effects, which is a fundamental process in drug discovery known as structure-activity relationship (SAR) studies. nih.gov For instance, research has been conducted on synthesizing taxol derivatives with substituted phenyl rings on the phenylisoserine (B1258129) side chain to evaluate their biological activity. nih.gov

Furthermore, protected forms of the molecule, such as (2R,3S)-N-Boc-3-Phenylisoserine Methyl Ester, serve as crucial reference standards in the pharmaceutical industry. These standards are essential for the development and validation of analytical methods, for quality control (QC) during manufacturing, and in regulatory submissions like Abbreviated New Drug Applications (ANDAs). aquigenbio.com

The role of this compound and its derivatives in the synthesis of key taxane drugs is summarized in the table below.

Table 1: Application of this compound in the Synthesis of Taxane Anticancer Drugs

| Drug | Precursor Side Chain derived from Building Block | Therapeutic Area |

|---|---|---|

| Paclitaxel | N-benzoyl-(2'R,3'S)-3'-phenylisoserine | Ovarian, breast, lung, pancreatic cancer |

| Docetaxel | N-tert-butoxycarbonyl-(2'R,3'S)-3'-phenylisoserine | Breast, lung, prostate, stomach cancer |

In essence, this compound is not merely a synthetic intermediate but a key enabler in medicinal chemistry and drug development. It has been instrumental in making vital cancer therapies accessible and continues to be a valuable tool for discovering the next generation of taxane-based pharmaceuticals.

Analytical and Spectroscopic Characterization in Research of 2r,3s 3 Phenylisoserine Methyl Ester

Determination of Enantiomeric and Diastereomeric Purity

Ensuring the stereochemical integrity of (2R,3S)-3-Phenylisoserine methyl ester is critical, as even minor impurities of other stereoisomers can significantly impact its use in stereoselective synthesis. To this end, several chromatographic and spectroscopic methods are employed.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer, leading to different retention times.

For the analysis of compounds structurally similar to 3-phenylisoserine methyl ester, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in HPLC. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the stereoisomers.

In chiral GC, derivatization of the amino and hydroxyl groups of the analyte is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized analyte is then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

Table 1: Illustrative Chiral HPLC and GC Parameters for Stereoisomer Analysis

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based CSP (e.g., Chiralcel OD-H) | Cyclodextrin-based CSP (e.g., Chiraldex G-TA) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol | Helium |

| Detection | UV-Vis (e.g., 220 nm) | Flame Ionization Detector (FID) |

| Typical Flow Rate/Pressure | 1.0 mL/min | 1.5 mL/min |

| Temperature | Ambient | Temperature-programmed |

NMR Spectroscopy for Stereochemical Assignment

Furthermore, derivatization with a chiral resolving agent, such as Mosher's acid, can be used to determine the absolute configuration. The resulting diastereomeric esters exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity.

Optical Rotation Measurements

Structural Confirmation Techniques

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₃), the expected monoisotopic mass is approximately 195.09 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion, and α-cleavage adjacent to the amino and hydroxyl groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 195 | [M]⁺ |

| 178 | [M - NH₃]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 106 | [C₆H₅CHNH₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [COOCH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3400-3200 (broad) |

| N-H (amine) | 3400-3250 (medium) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (ester) | 1750-1735 (strong) |

| C=C (aromatic) | 1600-1450 |

| C-O (ester) | 1300-1000 |

The presence of a strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl group. The broad O-H and N-H stretching vibrations in the region of 3400-3200 cm⁻¹ confirm the presence of the hydroxyl and amino groups, respectively. Aromatic C-H and C=C stretching vibrations will also be present, confirming the phenyl group.

Single Crystal X-ray Diffraction Data for this compound Not Found in Publicly Available Scientific Literature

Despite a thorough search of publicly available scientific databases and research articles, specific single crystal X-ray diffraction data for the compound this compound could not be located.

While information exists for derivatives of this compound, the crystallographic data for the parent compound itself does not appear to be published in the accessible scientific literature. Therefore, the creation of data tables and a detailed discussion of its specific crystal structure, as requested, cannot be fulfilled at this time.

Advanced Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

The initial production of Paclitaxel relied on extraction from the bark of the slow-growing Pacific yew tree (Taxus brevifolia), an unsustainable process that endangered the species. phytonbiotech.comproteopedia.org This led to the development of semi-synthetic methods, which utilize precursors like 10-deacetylbaccatin III (10-DAB) extracted from the renewable needles of yew trees. nih.govresearchgate.net While an improvement, these semi-synthetic routes often involve multiple steps, cryogenic temperatures, and significant quantities of hazardous solvents, prompting a shift towards greener and more sustainable manufacturing processes. phytonbiotech.comresearchgate.net

Current research focuses on several key areas to enhance the environmental profile of synthesizing the phenylisoserine (B1258129) side chain:

Plant Cell Fermentation (PCF): This technology represents a significant leap in sustainable production. epa.gov By using specific Taxus cell lines grown in controlled, aqueous media within large fermenters, PCF eliminates the need for harvesting trees and the associated solid biomass waste. proteopedia.orgepa.gov This method directly produces Paclitaxel, circumventing the multi-step semi-synthesis from 10-DAB. epa.gov The benefits are substantial, including an estimated 80-92% reduction in solvent usage and the elimination of numerous hazardous chemicals and energy-intensive drying steps compared to conventional semi-synthesis. phytonbiotech.comepa.gov

Organocatalysis: Asymmetric organocatalysis offers a metal-free and environmentally benign alternative for synthesizing the Taxol side chain. One notable example involves the use of the simple amino acid (R)-proline as a catalyst for the highly enantioselective addition of aldehydes to N-(phenylmethylene)benzamides. nih.gov This approach provides access to phenylisoserine derivatives with high enantiomeric excess (92-99% ee) under mild conditions. nih.gov

Use of Green Solvents: A major focus of green chemistry is replacing traditional volatile organic compounds with safer alternatives. Research has demonstrated the viability of biocatalyzed protocols for preparing anti-cancer drug building blocks in water, which is considered the ultimate green solvent. researchgate.net Additionally, novel solvent systems like deep eutectic solvents (DESs) are being explored. DESs can function as both the solvent and a catalytic agent in reactions such as the Bischler-type indole (B1671886) synthesis, offering an environmentally friendly method for preparing related structures. researchgate.net

The following table provides a comparative overview of different synthetic strategies.

| Synthetic Route | Primary Feedstock | Key Advantages | Key Disadvantages/Challenges |

| Extraction | Bark of Taxus brevifolia | Direct isolation of the final product. | Unsustainable, slow-growing source, low yields, environmentally destructive. phytonbiotech.comproteopedia.org |

| Semi-synthesis | 10-deacetylbaccatin III (from yew needles) | Uses a renewable resource (needles). nih.govresearchgate.net | Multi-step process, high use of hazardous solvents, energy-intensive. phytonbiotech.comresearchgate.net |

| Plant Cell Fermentation (PCF) | Taxus cell cultures, nutrients (sugars, amino acids) | Highly sustainable, eliminates biomass waste, significantly reduces solvent and hazardous chemical use. epa.gov | Requires specialized fermentation technology and optimization of cell lines. nih.gov |

| Organocatalysis | Simple aldehydes and imines | Metal-free, mild reaction conditions, high enantioselectivity. nih.gov | Scalability and catalyst loading can be a challenge for industrial production. |

| Biocatalysis in Water | Various precursors | Use of a green solvent (water), high selectivity. researchgate.net | Enzyme stability and substrate solubility in aqueous media can be limiting factors. |

Exploration of Novel Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral intermediates like (2R,3S)-3-Phenylisoserine methyl ester. Enzymes offer exceptional stereo-, regio-, and chemoselectivity under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. researchgate.net

A variety of enzymatic strategies have been successfully employed:

Lipase-Catalyzed Resolutions: Lipases are among the most widely used enzymes for this purpose. They can effectively catalyze the kinetic resolution of racemic mixtures of phenylisoserine derivatives and their precursors. bohrium.comeurekaselect.com Key lipase-catalyzed reactions include:

Transesterification: Efficiently resolving syn-2,3-dihydroxy-3-phenyl-propanoic acid methyl ester and its derivatives. postech.ac.kr

Hydrolysis and O-acylation: Used in the preparation of (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid and its derivatives. bohrium.comeurekaselect.com

β-Lactam Ring Opening: A crucial step in many synthetic routes to the side chain, this can be achieved with high enantioselectivity using lipases. bohrium.comeurekaselect.com These methods consistently yield the desired products with excellent enantiomeric excess values. bohrium.comeurekaselect.com

Other Enzymatic Systems: Beyond lipases, research has expanded to include a broader range of enzymes. Nitrile hydrolyzing enzymes, such as nitrile hydratases and nitrilases, have been investigated for the enzymatic hydrolysis of different side-chain precursors. researchgate.net Furthermore, multi-enzyme cascades are being developed for highly stereoselective syntheses. For instance, a one-pot cascade combining an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA) can be used for the redox-neutral amination of 1-phenylpropane-1,2-diols to produce phenylpropanolamine stereoisomers, which are structurally related to the phenylisoserine core. nih.gov

The table below summarizes some of the key biocatalytic approaches.

| Enzyme Class | Reaction Type | Substrate/Precursor Example | Key Outcome |

| Lipase | Kinetic Resolution via Transesterification | rac-syn-2,3-Dihydoxy-3-phenyl-propanoic acid methyl ester | Production of homochiral diols for side chain synthesis. postech.ac.kr |

| Lipase | Kinetic Resolution via Hydrolysis (OAc, COOEt) | Racemic 2-azetidinones, ester derivatives | Preparation of enantiopure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid. bohrium.comeurekaselect.com |

| Lipase | β-Lactam Ring Opening | Racemic β-lactam precursors | Enantioselective access to the core amino acid structure. bohrium.comeurekaselect.com |

| Nitrile Hydratase / Nitrilase | Hydrolysis | Nitrile-containing side-chain precursors | Enzymatic conversion to the corresponding amide or carboxylic acid. researchgate.net |

| Alcohol Dehydrogenase (ADH) & ω-Transaminase (ωTA) | Multi-enzyme Cascade (Redox-neutral amination) | Chiral 1-phenylpropane-1,2-diols | Highly stereoselective synthesis of related amino alcohols. nih.gov |

Computational Chemistry Studies on Conformation and Reactivity

Understanding the three-dimensional structure and conformational dynamics of the phenylisoserine side chain is crucial for explaining the biological activity of Paclitaxel and for designing new, more potent analogues. Computational chemistry, including molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations, provides powerful tools to investigate these properties at an atomic level. researchgate.net

A key finding from these studies is the identification of the "T-Taxol" conformation as the likely bioactive conformation when Paclitaxel is bound to its target, β-tubulin. nih.gov In this conformation, the C2-benzoyl group is positioned between the two phenyl groups of the C13 side chain, giving the molecule a distinctive "T" shape. nih.gov

Computational studies have been instrumental in several ways:

Conformational Analysis: MM and QM calculations have been used extensively to probe the conformational profile of Paclitaxel and its side chain, both in solution and at the protein binding site. researchgate.net These studies revealed that in polar, aqueous solvents, the molecule tends to adopt a "hydrophobic collapsed" conformation, where the phenyl groups of the side chain are oriented toward the C2-benzoyl group. nih.gov

Validating the Bioactive Conformation: The T-Taxol model, initially proposed based on electron crystallography and NMR data, has been supported by computational docking and MD simulations. nih.govnih.gov Molecular modeling shows how the C-2 benzoyl ring fits into a specific pocket on β-tubulin, and how this interaction can be enhanced by certain substituents. nih.gov

Predictive Modeling and "Negative Testing": The predictive power of the T-Taxol model has been tested through rational drug design. Researchers have designed and synthesized novel analogues that are sterically constrained and cannot adopt the T-Taxol conformation. nih.gov As predicted by the computational model, these constrained compounds were found to be inactive, providing strong "negative" evidence that the T-Taxol conformation is a requirement for bioactivity. nih.gov

| Computational Method | Application | Key Insights |

| Molecular Mechanics (MM) & Quantum Mechanics (QM) | Conformational profiling | Determination of low-energy conformations of the side chain and full Taxol molecule in different environments. researchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of dynamic behavior | Elucidation of the "T-Taxol" conformation and its stability within the β-tubulin binding site. nih.gov |

| Molecular Docking (e.g., Glide) | Predicting binding modes | Visualizing how the phenylisoserine side chain interacts with amino acid residues (e.g., His227, Asp224) in the binding pocket of β-tubulin. nih.govnih.gov |

Expanding Applications Beyond Known Taxane (B156437) Derivatives

While (2R,3S)-3-Phenylisoserine is synonymous with the Taxol side chain, its utility as a chiral building block is not limited to Paclitaxel and Docetaxel. Research is actively exploring its incorporation into novel molecular frameworks to generate new therapeutic agents.

Novel Taxane Analogues: A primary research direction involves modifying the phenylisoserine side chain to create new Taxol analogues with potentially improved activity, better solubility, or the ability to overcome drug resistance. umn.edunih.gov For example, derivatives have been synthesized with substituted phenyl rings, such as a N-(p-chlorobenzoyl)-(2′R,3′S)-3′-phenylisoserine side chain or a N-benzoyl-(2′R,3′S)-3′-(p-chlorophenyl)isoserine side chain. umn.edunih.govacs.org When attached to the baccatin (B15129273) III core, these novel analogues demonstrated biological activity comparable to that of Paclitaxel, indicating that the core pharmacophore is tolerant to certain modifications. nih.gov

Application in Non-Taxane Pharmaceuticals: The value of phenylisoserine-related structures extends beyond oncology. A key intermediate in some chemoenzymatic routes to the Taxol side chain, (2R,3S)-ethyl-3-phenylglycidate, is also a building block for the synthesis of Reboxetine. researchgate.net Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant drug. This demonstrates the versatility of the core chemical motif in constructing entirely different classes of pharmacologically active molecules.

Access to Diverse Taxane Skeletons: Recent synthetic strategies have focused on creating versatile pathways that allow access to a wide range of taxane diterpenes from a common intermediate, including structurally complex cyclotaxanes whose bioactivity remains largely unexplored. nih.gov The ability to attach the phenylisoserine side chain or its derivatives to these novel taxane frameworks opens up a vast area for discovering new bioactive compounds.

| Application Area | Example Compound/Strategy | Therapeutic Goal / Potential |

| Novel Taxol Analogues | Baccatin III 13-(N-(p-chlorobenzoyl)-(2′R,3′S)-3′-phenylisoserinate) | To develop next-generation anticancer agents with improved efficacy, solubility, or ability to overcome resistance. umn.edunih.gov |

| Non-Taxane Therapeutics | Reboxetine (synthesized from a related precursor) | Treatment of depression (selective norepinephrine reuptake inhibitor). researchgate.net |

| Novel Taxane Frameworks | Cyclotaxanes and other complex taxanes | Exploration of new biological activities beyond the microtubule-stabilizing effects of classical taxanes. nih.gov |

Q & A

Q. What are the common synthetic routes for (2R,3S)-3-phenylisoserine methyl ester, and how is stereochemical control achieved?

The synthesis typically involves chiral auxiliary-mediated strategies or enzymatic resolution. For example, a key method uses β-lactam intermediates derived from chiral ester enolate-imine cyclocondensation to establish the (2R,3S) configuration . Another approach employs lipase-mediated kinetic resolution of racemic azetidin-2-one derivatives, yielding high enantiomeric excess (e.g., 99% ee) via selective hydrolysis . Critical steps include diazomethane esterification of N-Bz-(2R,3S)-3-phenylisoserine followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the methyl ester .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns (e.g., orthorhombic P2₁2₁2₁ space group, a=9.1809 Å, b=9.2384 Å, c=18.577 Å) .

- NMR spectroscopy : Key signals include δ 3.79 (s, methyl ester), δ 5.42 (d, J=3.3 Hz, C-3 proton), and aromatic protons at δ 7.18–7.54 .

- HPLC with chiral columns : Validates enantiomeric purity (>98% ee) using polysaccharide-based stationary phases .

Q. What is the role of this compound in Taxol (paclitaxel) biosynthesis?

This compound is a critical intermediate for synthesizing Taxol’s C-13 side chain. It is conjugated to CoA via mixed anhydride chemistry to form N-Bz-(2R,3S)-3-phenylisoserinoyl-CoA, which undergoes enzymatic transfer to baccatin III during Taxol biosynthesis . Its stereochemistry is essential for binding to β-tubulin, influencing Taxol’s microtubule-stabilizing activity .

Advanced Research Questions

Q. How can researchers resolve challenges in achieving >99% enantiomeric purity during synthesis?

Lipase-mediated kinetic resolution using enzymes like Pseudomonas cepacia lipase (PS IM) selectively hydrolyzes undesired stereoisomers of azetidin-2-one precursors, yielding (3R,4S)- and (3S,4R)-intermediates with ≥98% ee. Subsequent acid hydrolysis converts these to the desired (2R,3S)-isomer . For chemical synthesis, chiral auxiliaries (e.g., tert-butylsulfinyl groups) enable diastereoselective control, followed by X-ray validation of intermediates .

Q. How do reaction conditions (solvent, temperature, catalysts) influence yield and stereoselectivity in methyl ester formation?

- Solvent : THF is preferred for diazomethane esterification due to its inertness and compatibility with sodium hydride .

- Catalysts : PS IM lipase in organic-aqueous biphasic systems enhances enantioselectivity by stabilizing transition states during hydrolysis .

- Temperature : Low temperatures (0–4°C) minimize side reactions during mixed anhydride formation for CoA conjugation .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

- Modification of the phenyl group : Introducing electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) alters hydrophobic interactions with tubulin .

- Ester group variation : Replacing methyl with ethyl or tert-butyl esters affects solubility and metabolic stability .

- Side chain elongation : Incorporating additional chiral centers (e.g., fluoro substituents) improves binding affinity, as seen in fluorinated Taxol analogs .

Q. How can researchers address contradictions between crystallographic data and solution-phase behavior?

X-ray structures (e.g., weak C–H⋯O hydrogen bonds along the a-axis) may not fully represent solution dynamics. Pairing crystallography with NMR relaxation experiments (e.g., NOESY for spatial proximity) and molecular dynamics simulations reconciles discrepancies by modeling conformational flexibility .

Q. What are common pitfalls in differentiating this compound from its diastereomers, and how are they resolved?

Diastereomers (e.g., 2S,3R or 2R,3R) often co-elute in standard HPLC. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.